molecular formula C14H11N B3111860 7-Phenyl-1H-indole CAS No. 1863-21-4

7-Phenyl-1H-indole

Cat. No.: B3111860
CAS No.: 1863-21-4
M. Wt: 193.24 g/mol
InChI Key: PIEDFMITVNDHRR-UHFFFAOYSA-N
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Description

7-Phenyl-1H-indole is a high-value organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It is characterized by a density of 1.156 g/cm³ and a flash point of 176.57ºC . This chemical serves as a versatile scaffold in medicinal chemistry and drug discovery research. The indole structure is a privileged motif in pharmaceuticals, and its derivatives are frequently explored for their diverse biological activities . For instance, closely related structural analogs, such as the 2-phenyl-4,5,6,7-tetrahydro-1H-indole core, have been identified as promising chemical classes with anti-hepatitis C virus (HCV) properties in cellular assays . Other indole derivatives have been extensively studied as potent inhibitors of tubulin polymerization, a key target in anticancer agent development, and as allosteric inhibitors of metabolic enzymes like fructose-1,6-bisphosphatase (FBPase) for potential diabetes treatment . The synthetic routes to this compound, including methods with yields up to 89%, make it a accessible intermediate for further chemical exploration and optimization . Researchers value this compound for developing novel therapeutic agents and probing biochemical mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEDFMITVNDHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Phenyl 1h Indole Scaffolds

Strategic Syntheses of the 7-Phenyl-1H-Indole Core

Refined Fischer Indole (B1671886) Synthesis for 7-Substituted Indole Precursors

The Fischer indole synthesis, a venerable method for constructing the indole nucleus, involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones. While highly versatile, achieving specific regioselectivity at the C7 position through direct Fischer synthesis can be intricate. Refinements often focus on optimizing reaction conditions or employing specific acid catalysts, such as polyphosphoric acid or Lewis acids like zinc chloride, to enhance yields and control regiochemical outcomes. For the synthesis of 7-phenyl-1H-indoles, a common indirect strategy involves using the Fischer indole synthesis to prepare precursors that can subsequently be functionalized at C7. This typically means synthesizing 7-haloindoles via Fischer cyclization, which then serve as ideal substrates for cross-coupling reactions to introduce the phenyl moiety. Alternatively, the synthesis can be tailored by using appropriately substituted phenylhydrazines or carbonyl compounds that, upon cyclization, lead to an indole with a functional group or a latent phenyl group at the C7 position.

Cross-Coupling Reactions for the Introduction of the C7-Phenyl Moiety

Palladium-catalyzed cross-coupling reactions have revolutionized the late-stage functionalization of heterocycles, offering efficient routes to complex molecules. For the targeted synthesis of this compound, the Suzuki-Miyaura coupling is a particularly powerful methodology. This approach typically commences with a 7-halo-1H-indole, most commonly 7-bromo-1H-indole or 7-iodo-1H-indole, which is coupled with phenylboronic acid or its derivatives. The reaction is usually mediated by palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂ in conjunction with appropriate phosphine (B1218219) ligands (e.g., PPh₃, SPhos), and requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in solvents like dioxane or toluene. These conditions generally allow for the formation of the C7-phenyl bond under moderate temperatures with good to excellent yields. Other cross-coupling techniques, including Stille coupling (utilizing organostannanes) and Negishi coupling (employing organozinc reagents), also provide viable pathways for arylation at the C7 position, offering flexibility based on substrate availability and reaction compatibility.

Table 1: Suzuki-Miyaura Coupling for this compound Synthesis

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane8085
Pd(OAc)₂ / SPhosCs₂CO₃Toluene10092
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DMF9088

Note: The specific yields and conditions are illustrative, based on common practices in Suzuki couplings for indole functionalization.

Advanced Annulation and Cyclization Approaches to the this compound Ring System

Beyond the functionalization of pre-formed indole rings, advanced synthetic strategies focus on constructing the this compound core directly through annulation and cyclization reactions. These methods often involve the intramolecular cyclization of acyclic precursors that already incorporate the phenyl moiety in the correct position. For instance, the cyclization of ortho-alkynylanilines or related nitrogen-containing aromatic compounds bearing a phenyl substituent at the appropriate position can efficiently yield the indole ring system. Transition metal catalysts, including copper and palladium complexes, are frequently employed to facilitate these cyclization events, often proceeding via C-H activation or direct C-C and C-N bond formations. Cascade or domino reactions, where multiple bond-forming steps occur sequentially in a single pot, also represent highly efficient pathways to complex indole structures, including those substituted at the C7 position.

Transition Metal-Catalyzed Approaches to this compound Derivatives

Rhodium-Catalyzed Oxidative Annulation of 7-Arylindoles with Unsaturated Hydrocarbons

Rhodium catalysis has emerged as a powerful and versatile tool for the construction of indole frameworks, offering direct routes to highly substituted derivatives. Rhodium-catalyzed oxidative annulation reactions provide an elegant approach to forming the indole scaffold by coupling molecular fragments, often involving C-H activation. Specifically, the annulation of precursors that lead to 7-arylindoles with unsaturated hydrocarbons such as alkenes or alkynes can directly yield the this compound core. In these reactions, a phenyl group is typically present on the starting material, which then participates in a rhodium-catalyzed cyclization and annulation process with an alkyne or alkene to construct the indole ring. The efficiency and selectivity of these transformations are critically dependent on the choice of rhodium precursor, ancillary ligands, and reaction conditions, including the potential requirement for an oxidant to complete the catalytic cycle.

Table 2: Representative Rhodium-Catalyzed Annulation for Indole Synthesis

Rh PrecursorLigandUnsaturated HydrocarbonSubstrate TypeConditionsYield (%)Reference
[RhCp*Cl]₂NoneAlkyne2-Aminobenzyl-phenylamine10 mol% AgSbF₆, 120 °C, DCE78
[Rh(cod)Cl]₂dtbpyAlkene2-Amino-N-phenylbenzamide5 mol% Cu(OAc)₂, 1 mol% AgOAc, 110 °C, TFE85
[Rh(CO)₂Cl]₂PPh₃Alkyne2-Aminophenyl ketone (phenyl)5 mol% CuI, 10 mol% TBHP, 100 °C, Toluene82

Note: The specific substrates and conditions are illustrative, based on general rhodium-catalyzed indole synthesis methodologies that could be adapted for 7-phenylindole formation.

Mechanistic Elucidation of Rhodium-Catalyzed C-H/N-H Annulation Processes

The mechanistic pathways underlying rhodium-catalyzed C-H/N-H annulation reactions for indole synthesis are complex, typically involving a sequence of C-H activation, N-H bond functionalization, and annulation steps. A common catalytic cycle initiates with the formation of an active rhodium(I) species. This active species can engage in C-H bond activation of the substrate, often through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition, forming a rhodium-carbene or rhodium-alkyl intermediate. Following C-H activation, the nitrogen atom of the substrate, typically an amine or amide, plays a crucial role. It can either insert into a Rh-C bond or coordinate to the rhodium center, leading to N-H bond cleavage and the formation of a new Rh-N bond, thereby incorporating the nitrogen into the rhodium complex. Subsequently, an unsaturated hydrocarbon (alkene or alkyne) undergoes migratory insertion into a Rh-C bond. The final step in the catalytic cycle is usually a reductive elimination, which expels the newly formed indole product and regenerates the active rhodium catalyst, allowing the cycle to continue. The precise order and nature of these steps can be influenced by the specific substrate structure, the choice of ligands, and the reaction conditions.

Regioselectivity and Chemodivergence in Annulation Products

Annulation strategies involve building the indole ring system with the desired substituents already incorporated or introduced during the cyclization process. Achieving regioselectivity, particularly for C7 substitution, and controlling chemodivergence (the formation of multiple product types from a single set of reactants) are key aspects.

Research has explored annulation reactions that lead to indole derivatives with substitution patterns that can be transformed into this compound. For instance, rhodium-catalyzed reactions involving 2-(acetylamino)-1,1'-biphenyls and alkynes can directly yield 7-phenylindole derivatives through a dehydrogenative coupling process nii.ac.jpresearchgate.net. This method offers a two-step route, combining Suzuki-Miyaura coupling with subsequent rhodium-catalyzed annulation, providing access to substituted 7-phenylindoles from readily available starting materials nii.ac.jpresearchgate.net. Additionally, catalyst-controlled chemodivergent reactions, such as those involving pyrrolyl-α-diazo-β-ketoesters and enol ethers, can lead to different indole scaffolds, including those with potential for C7 functionalization, depending on the catalyst used (e.g., Cu(II) vs. Rh(II)) acs.orgnih.gov.

Iridium-Catalyzed C7 Functionalization (e.g., Aromatic Borylation) of Indoles

Iridium catalysis has emerged as a powerful tool for the direct C-H functionalization of indoles, particularly at the challenging C7 position. This approach typically involves directing groups to guide the iridium catalyst to the desired site.

A notable strategy involves iridium-catalyzed C-H borylation of indoles, often requiring an N-silyl directing group to achieve C7 selectivity, especially in the absence of C2 blocking groups nih.govrsc.orgumich.edu. For example, Hartwig and colleagues developed an iridium-catalyzed C-H borylation that, with an N-silyl directing group, regioselectively functionalized the C7 position of indoles nih.gov. These borylated indoles can then be further elaborated through cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups, including phenyl, at the C7 position nih.govumich.edu. Smith and co-workers demonstrated the C7 borylation of C2-substituted indoles using iridium catalysis, noting that N-protection was not always necessary for this transformation researchgate.net. Ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles has also been reported, primarily yielding C3 borylated products, but with potential for C7 selectivity under specific conditions, particularly with C2-substituted indoles rsc.orgnih.gov.

Palladium-Catalyzed Cross-Coupling Strategies for 7-Functionalized Indoles

Palladium catalysis is a cornerstone of modern organic synthesis, widely employed for cross-coupling reactions to form C-C bonds. For this compound synthesis, palladium-catalyzed cross-coupling strategies typically involve a pre-functionalized indole (e.g., a 7-haloindole) and a phenyl source, or direct C-H arylation at the C7 position.

Direct C-H arylation of indoles at the C7 position using palladium catalysis has been successfully achieved by employing directing groups, such as phosphinoyl groups installed on the indole nitrogen nih.govacs.orgresearchgate.netresearchgate.netacs.org. These directing groups coordinate to the palladium catalyst, guiding it to the C7 position for selective C-H activation and subsequent coupling with arylboronic acids or other aryl sources nih.govacs.orgresearchgate.netresearchgate.netacs.org. For instance, a palladium-catalyzed direct arylation using a phosphinoyl directing group and a pyridine-type ligand demonstrated high regioselectivity for C7 arylation of indoles with arylboronic acids nih.govacs.orgresearchgate.netresearchgate.netacs.org. Furthermore, Suzuki-Miyaura coupling has been utilized to synthesize 5,7-diarylindoles by employing a double coupling strategy with dibromoindoles in water, showcasing a green and efficient approach rsc.orgrsc.org.

Metal-Free and Electrocatalytic Synthetic Pathways for this compound Analogues

The development of metal-free and electrocatalytic methods offers more sustainable and cost-effective alternatives for indole functionalization.

Metal-free approaches for C-H functionalization of indoles, particularly at the carbocyclic core, have seen significant progress rsc.orgnih.gov. One strategy involves the use of N-acyl directing groups in conjunction with simple boron reagents like BBr3 to achieve C7-selective C-H borylation without the need for transition metals nih.govnih.govacs.org. This transition-metal-free method allows for the synthesis of C7-borylated indoles, which can then be converted into various functionalized indole derivatives through subsequent coupling reactions nih.govnih.govacs.org. Organocatalytic methods have also been explored for enantioselective functionalization of the indole carbocyclic ring, including C7 positions, using chiral phosphoric acids or bifunctional organocatalysts nih.govresearchgate.netacs.org. Electrocatalytic methods are also emerging as promising routes for indole functionalization, enabling C-H activations and cross-dehydrogenative coupling reactions under mild conditions researchgate.netacs.org. For example, electrochemical radical intramolecular cross-dehydrogenative coupling has been used to synthesize fused indole systems.

Compound List

Compound NameCAS Number
This compound1863-21-4
7-chloro-4-(trifluoromethyl)-3-phenyl-1H-indoleN/A
2-(4-bromophenyl)-7-methoxy-1H-indoleN/A
7-haloindoleN/A
7-borylindoleN/A
7-stannylindoleN/A
2-phenylindole2747-39-9
7-bromoindole2750-76-7
7-hydroxyindole1740-18-7
7-aminoindoleN/A
5,7-diarylindolesN/A
7-phenylindolo[3,2-a]carbazole94153-79-4

The indole nucleus, a fundamental heterocyclic motif, is prevalent in numerous natural products and biologically active molecules. Functionalization of the indole core, particularly at the less reactive C7 position of the benzene (B151609) ring, presents a significant synthetic challenge. The development of efficient and regioselective methods for accessing this compound and its analogues is crucial for expanding the chemical space available for drug discovery and material science. This article explores advanced synthetic strategies, focusing on annulation reactions, transition-metal catalysis, and metal-free approaches for achieving C7 functionalization.

The inherent electronic properties of the indole ring system favor functionalization at the C2 and C3 positions of the pyrrole (B145914) moiety. Consequently, directing functionalization to the C4-C7 positions of the benzene ring requires tailored strategies, often involving directing groups or specific catalytic systems.

Regioselectivity and Chemodivergence in Annulation Products

Annulation reactions, which construct the indole ring system from acyclic precursors, offer opportunities to control substitution patterns from the outset. For the synthesis of this compound derivatives, annulation strategies can be designed to incorporate the phenyl group at the C7 position during ring formation.

Rhodium-catalyzed dehydrogenative coupling of 2-(acetylamino)-1,1'-biphenyls with alkynes provides a direct route to 7-phenylindole derivatives nii.ac.jpresearchgate.net. This method, often combined with an initial Suzuki-Miyaura coupling to form the biphenyl (B1667301) precursor, allows for the efficient construction of the 7-phenylindole scaffold from readily accessible starting materials nii.ac.jpresearchgate.net. Chemodivergent reactions, where a single set of reactants can yield multiple product types based on reaction conditions or catalyst choice, are also relevant. For example, catalyst-controlled reactions of pyrrolyl-α-diazo-β-ketoesters with enol ethers can lead to different indole scaffolds, highlighting the importance of catalyst selection in directing regioselectivity and product outcome acs.orgnih.gov.

Iridium-Catalyzed C7 Functionalization (e.g., Aromatic Borylation) of Indoles

Iridium catalysis has proven highly effective for directed C-H functionalization, enabling the selective modification of otherwise inert positions in organic molecules. For indoles, iridium-catalyzed reactions, often aided by directing groups, can achieve functionalization at the C7 position.

A key strategy involves iridium-catalyzed C-H borylation. This method frequently utilizes N-silyl directing groups to guide the iridium catalyst to the C7 position, particularly when the C2 position is unsubstituted nih.govrsc.orgumich.edu. Hartwig and colleagues pioneered an iridium-catalyzed C-H borylation strategy that, with an N-silyl directing group, achieved high regioselectivity for C7 functionalization nih.gov. The resulting C7-borylated indoles serve as versatile intermediates that can be further derivatized, for instance, via Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at C7 nih.govumich.edu. While C3 borylation is often favored, specific conditions, such as the use of C2-substituted indoles, can promote C7 selectivity with iridium catalysts rsc.orgresearchgate.netnih.gov. Ligand-free iridium systems have also been developed for C-H borylation, although often favoring C3 functionalization, complementary methods are continually being explored rsc.orgnih.gov.

Palladium-Catalyzed Cross-Coupling Strategies for 7-Functionalized Indoles

Palladium catalysis is indispensable for forming C-C bonds through cross-coupling reactions. For the synthesis of this compound, palladium-catalyzed methods typically involve either the direct C-H arylation of indoles at C7 or the cross-coupling of pre-functionalized 7-haloindoles with phenyl sources.

Direct C-H arylation at the C7 position of indoles has been achieved using palladium catalysts in conjunction with directing groups, such as phosphinoyl moieties attached to the indole nitrogen nih.govacs.orgresearchgate.netresearchgate.netacs.org. These directing groups facilitate regioselective C-H activation at C7, allowing for efficient coupling with arylboronic acids or other arylating agents nih.govacs.orgresearchgate.netresearchgate.netacs.org. For example, a palladium-catalyzed direct arylation employing a phosphinoyl directing group and a pyridine-type ligand demonstrated excellent C7 regioselectivity with arylboronic acids nih.govacs.orgresearchgate.netresearchgate.netacs.org. Furthermore, Suzuki-Miyaura coupling has been applied to synthesize 5,7-diarylindoles through a double coupling approach using dibromoindoles, often performed in water, offering a green and efficient arylation strategy for the indole's benzenoid ring rsc.orgrsc.org.

Metal-Free and Electrocatalytic Synthetic Pathways for 7-Phenyl1H-Indole Analogues

The pursuit of sustainable synthesis has driven the development of metal-free and electrocatalytic methods for indole functionalization. These approaches offer advantages in terms of cost, environmental impact, and the avoidance of metal contamination in pharmaceutical products.

Metal-free strategies for functionalizing the indole carbocyclic core, including the C7 position, have emerged. Notably, the use of N-acyl directing groups in conjunction with simple boron reagents like BBr3 enables C7-selective C-H borylation without the need for transition metals nih.govnih.govacs.org. This metal-free pathway generates C7-borylated indoles that can be subsequently transformed into various functionalized derivatives via coupling reactions nih.govnih.govacs.org. Organocatalysis has also provided routes to enantioselective functionalization at the C7 position of indoles, employing chiral phosphoric acids or bifunctional organocatalysts nih.govresearchgate.netacs.org. Electrocatalysis represents another promising avenue, facilitating C-H activation and cross-dehydrogenative coupling reactions under mild, metal-free conditions researchgate.netacs.org. Electrochemical radical cross-dehydrogenative coupling, for instance, has been utilized to construct fused indole systems.

Reactivity and Mechanistic Investigations of 7 Phenyl 1h Indole

Site-Selective C-H Functionalization of the 7-Phenyl-1H-Indole Framework

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgrsc.org The this compound framework presents multiple C-H bonds, making site-selectivity a significant challenge. researchgate.netresearchgate.net

Directed Ortho-C-H Activation within the C7-Phenyl Moiety

Achieving regioselective functionalization at the C7-position of the indole (B1671886) core is a complex task due to the intrinsic reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. nih.govmdpi.com To overcome this, directing groups are often employed to guide the transition metal catalyst to a specific C-H bond.

Several studies have demonstrated the use of directing groups on the indole nitrogen to facilitate ortho-C-H activation of the C7-phenyl group. For instance, a rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with alkenes and alkynes has been developed. nih.govresearchgate.net In this process, the indole's nitrogen atom is believed to coordinate to the rhodium(III) catalyst, leading to the activation of the ortho-C-H bond on the C7-phenyl ring. This is followed by the insertion of an alkene or alkyne and subsequent intramolecular cyclization. nih.govresearchgate.net

Similarly, rhodium-catalyzed regioselective C-H activation has been utilized for the synthesis of seven-membered azepino[3,2,1-hi]indoles from 7-phenylindoles and diazomalonates. The reaction proceeds via a Cp*Rh(III)-catalyzed C-H activation at the ortho-position of the C7-phenyl group, followed by an intramolecular amidation. The use of directing groups like N-P(O)tBu2 and N-pivaloyl has also been shown to be effective in directing palladium and rhodium catalysts to the C7-position for various functionalizations. researchgate.netnih.gov

Table 1: Examples of Directed Ortho-C-H Functionalization of this compound Derivatives

Catalyst SystemCoupling PartnerProduct TypeReference
[CpRhCl2]2 / AgOAcDiazomalonatesAzepino[3,2,1-hi]indoles
[CpRhCl2]2 / Air (O2)Alkenes/AlkynesPyrrolo[3,2,1-de]phenanthridines nih.govresearchgate.net
Rhodium(I) / N-P(tBu)2(Hetero)aryl bromidesC7-Arylindoles nih.gov
Palladium(II) / N-P(O)tBu2Arylboronic acidsC7-Arylindoles nih.gov

Remote Functionalization at Other Indole Ring Positions (C2, C3, etc.) Modulated by the C7-Phenyl Group

While the C7-phenyl group is often used to direct functionalization at its ortho-position, its presence can also influence the reactivity of other positions on the indole ring. The electronic and steric properties of the C7-phenyl substituent can modulate the reactivity of the C2 and C3 positions, which are inherently more electron-rich and nucleophilic. nih.gov

For instance, in the absence of a directing group that forces C7-functionalization, electrophilic substitution reactions would typically occur at the C3 position. The C7-phenyl group can sterically hinder access to the C7-position, further favoring reactions at other sites. However, specific catalytic systems can override these inherent reactivity patterns. Research has shown that various transition metals, including palladium, rhodium, ruthenium, and iridium, can be used to achieve selective functionalization at different positions of the indole core. mdpi.comgoettingen-research-online.de While much of this work focuses on simpler indole systems, the principles can be extended to this compound. The interplay between the directing group, catalyst, and the electronic nature of the C7-phenyl substituent dictates the final regiochemical outcome. researchgate.netchinesechemsoc.org

Advanced Reaction Pathways Involving the this compound Nucleus

The unique structural and electronic properties of this compound make it a valuable substrate for the construction of complex, polycyclic heterocyclic systems through various advanced reaction pathways.

Intramolecular Cyclizations and Rearrangements Leading to Polycyclic Systems

The this compound nucleus is a precursor for synthesizing fused polycyclic systems through intramolecular cyclization reactions. A notable example is the rhodium-catalyzed oxidative annulation with alkenes or alkynes, which leads to the formation of pyrrolo[3,2,1-de]phenanthridines. nih.govresearchgate.net This transformation involves a sequence of C-H activation, insertion, and intramolecular cyclization.

Another powerful strategy involves the synthesis of seven-membered azepino[3,2,1-hi]indoles via a one-pot rhodium-catalyzed regioselective C-H activation/intramolecular amidation of 7-phenylindoles with diazomalonates. This method provides a direct route to these important fused tricyclic compounds. Furthermore, palladium-catalyzed cascade carbopalladation-annulation reactions of 3-(2-iodobenzyl)-indoles with alkynes have been developed to construct fused 6/5/7/6 polycyclic indole heterocycles, showcasing the versatility of indole derivatives in building complex scaffolds. nih.gov Unusual rearrangements, such as the Sommelet-Hauser rearrangement, have also been observed during cyclization attempts of complex indolic systems, leading to unexpectedly substituted products. researchgate.net

Studies on Intramolecular Aza-Michael Reactions in Annulation Sequences

The intramolecular aza-Michael reaction is a key step in several annulation sequences involving this compound derivatives. In the rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with acrylates, the reaction proceeds through an initial C-H olefination at the ortho-position of the phenyl group, followed by a rapid intramolecular aza-Michael reaction. nih.govresearchgate.net This addition of the indole N-H across the newly introduced activated double bond leads to the formation of the final cyclized product. nih.govresearchgate.net Mechanistic studies have provided evidence for this fast intramolecular aza-Michael reaction, which is often facilitated by additives such as quaternary ammonium (B1175870) salts. nih.govresearchgate.net

Table 2: Key Mechanistic Steps in the Annulation of this compound

Reaction StepDescriptionCatalyst/ReagentReference
C-H OlefinationIntroduction of an acrylate (B77674) moiety at the ortho-position of the C7-phenyl group.Rhodium catalyst nih.govresearchgate.net
Intramolecular Aza-Michael AdditionCyclization via addition of the indole N-H to the activated alkene.Quaternary ammonium salt (promoter) nih.govresearchgate.netresearchgate.net

Dearomatization and Subsequent Rearomatization Strategies in this compound Chemistry

Dearomatization and rearomatization strategies offer powerful pathways for the functionalization of indoles. organic-chemistry.org These strategies temporarily disrupt the aromaticity of the indole core to enable otherwise difficult transformations, followed by a rearomatization step to restore the indole nucleus. While specific examples focusing solely on this compound are less common, the general principles are applicable.

For instance, a dearomatization-rearomatization approach has been used for the reductive cross-coupling of indoles with ketones. organic-chemistry.org In the context of C7-functionalization, some methods proceed via the reduction of the indole to an indoline (B122111), followed by a directed C-H arylation and subsequent reoxidation (rearomatization) to the functionalized indole. nih.gov This approach circumvents the challenges associated with the direct functionalization of the aromatic indole core. Photocatalytic methods have also been developed for the selective C-H functionalization and dearomatization of indole derivatives, showcasing the potential for diverse reactivity pathways. rsc.org These strategies highlight the versatility of the indole scaffold and provide avenues for the synthesis of complex, substituted this compound derivatives. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Reactivity Patterns of the this compound System

The reactivity of the this compound scaffold is characterized by the interplay between the electron-rich pyrrole ring, the fused benzene (B151609) ring, and the C7-phenyl substituent. The indole core is a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack. bhu.ac.in The general chemistry of indoles is dominated by electrophilic substitution reactions, with the pyrrole ring being significantly more reactive than the benzene portion. bhu.ac.in

Electrophilic Reactivity:

The preferred site for electrophilic substitution on the indole ring is the C3 position. bhu.ac.inwikipedia.org This regioselectivity is attributed to the superior stability of the cationic intermediate formed upon attack at C3, where the positive charge can be effectively delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is occupied, electrophilic attack typically occurs at the C2 position. bhu.ac.in

In the context of this compound, a significant area of investigation has been its participation in transition-metal-catalyzed C-H activation and functionalization reactions. Rhodium-catalyzed oxidative annulation reactions with alkenes and alkynes have been extensively studied, providing routes to complex, fused heterocyclic systems. nih.govchinesechemsoc.org For instance, the reaction of 7-phenyl-1H-indoles with alkenes like ethyl acrylate, catalyzed by a rhodium complex such as [Cp*RhCl₂]₂, can yield pyrrolo[3,2,1-de]phenanthridine derivatives. nih.gov This transformation proceeds via an initial ortho-C-H olefination on the phenyl ring, followed by an intramolecular aza-Michael reaction. nih.gov Mechanistic studies suggest the formation of a five-membered rhodacycle intermediate following ortho-C-H activation directed by the indole's N-H bond. nih.gov

The electronic nature of substituents on either the indole or the C7-phenyl ring can influence the reaction's efficiency. chinesechemsoc.org Competition experiments between electron-rich and electron-poor 7-phenyl-1H-indoles have demonstrated that the electronic properties of the indole substituent play a significant role in the outcome of these annulation reactions. chinesechemsoc.org

Interactive Data Table: Electrophilic Reactions of this compound Derivatives

Reaction TypeSubstratesCatalyst/ReagentsProduct(s)Key Findings & Ref.
Oxidative Annulation7-Phenyl-1H-indoles, Alkenes (e.g., ethyl acrylate)[CpRhCl₂]₂, Me₄NOAc, Air (as oxidant)Pyrrolo[3,2,1-de]phenanthridine derivativesReaction proceeds via C-H olefination followed by an aza-Michael reaction. Good chemoselectivity for ortho-C-H bond cleavage was observed. nih.gov
[5+2] C-H/N-H AnnulationThis compound-3-carbaldehyde, Diphenylacetylene[CpRhCl₂]₂, Li₂CO₃, Electricity (oxidant)Azepino[3,2,1-hi]indolesAn electrooxidative method providing access to seven-membered rings. Mechanistic studies support a Rh(III)-Rh(IV)-Rh(II)-Rh(III) catalytic cycle. chinesechemsoc.org
C-H Olefination7-Phenyl-1H-indoles, Alkenes/AlkynesRhodium catalystPyrrolo[3,2,1-de]phenanthridinesC-H activation at the ortho-position of the phenyl ring is a key step. smolecule.com
Intramolecular Amidation7-Phenylindoles, Diazomalonates[Cp*RhCl₂]₂, AgOAc, DBUAzepino[3,2,1-hi]indolesA one-pot regioselective synthesis of seven-membered rings via C-H activation/cyclization. bohrium.com

Nucleophilic Reactivity:

While less common than electrophilic attack, the indole ring can undergo nucleophilic reactions. The most acidic proton on the indole ring, after the N-H proton, is at the C2 position. wikipedia.org Deprotonation at this site using strong bases like butyl lithium generates a potent C2-lithiated nucleophile. wikipedia.org This intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. While this is a general reactivity pattern for indoles, specific studies on this compound employing this strategy are less commonly reported in the provided literature. However, this inherent reactivity provides a potential pathway for introducing substituents at the C2 position of the this compound system.

Photochemical Transformations and Cycloaddition Reactions of this compound Derivatives

The unique electronic structure of the indole ring system makes it amenable to photochemical transformations and cycloaddition reactions, leading to diverse and complex molecular architectures.

Photochemical Transformations:

UV irradiation of indole derivatives can induce a variety of reactions. Photoinduced oxidation is a notable transformation. For example, the UV-A irradiation of 2-arylindole derivatives in the presence of air can lead to the cleavage of the pyrrole ring and the formation of products like 2-arylbenzoxazinone derivatives. rsc.org The mechanism is proposed to involve either reaction with singlet oxygen generated by the excited indole substrate or direct reaction of the excited substrate with ground-state oxygen. rsc.org

Another powerful photochemical method involves the cyclization of appropriately substituted precursors. Iodine-promoted photochemical cyclization of 4,5-diaryl-substituted pyrroles has been used to synthesize fused indole derivatives, such as 1H-dibenzo[e,g]indoles. researchgate.net Furthermore, the photolysis of N-aryltriazoles is a known method for generating indoles through a process that involves the extrusion of dinitrogen and subsequent C-H activation. unifr.ch This approach allows for the assembly of indole libraries from readily accessible triazole precursors. unifr.ch

Visible-light-mediated dearomatization of indole derivatives to isatin (B1672199) derivatives has also been achieved using oxygen as the oxidant. nih.gov This process is believed to proceed through a radical pathway involving a single electron transfer (SET) and superoxide (B77818) radical anion species. nih.gov

Cycloaddition Reactions:

The indole nucleus can participate in various cycloaddition reactions, acting as a versatile building block for heterocyclic synthesis. The C2=C3 double bond of the indole can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction of an azomethine ylide, generated in situ from isatin and an amino acid like L-proline, with a chalcone. mdpi.com This multicomponent reaction yields complex spiro[indole-3,3'-pyrrolizine] derivatives regioselectively. mdpi.com

Formal intramolecular [4+2] cycloadditions have also been reported in the synthesis of complex indole-containing systems. An unprecedented reaction sequence involving the dimerization of 1H-indoles, nucleophilic addition to a β-nitrostyrene, and a subsequent formal intramolecular [4+2]-cycloaddition was used to synthesize 7-phenylindolo[3,2-a]carbazoles. rsc.org

Interactive Data Table: Photochemical and Cycloaddition Reactions of Indole Derivatives

Reaction TypeSubstratesConditions/ReagentsProduct(s)Key Findings & Ref.
Photoinduced Oxidation2-(1′H-indol-2′-yl)- smolecule.comshahucollegelatur.org.innaphthyridineUV-A (365 nm), Acetonitrile, Air2-(1,5-Naphthyridin-2-yl)-4H-3,1-benzoxazin-4-oneThe reaction proceeds via photooxygenation, leading to ring-opened products. rsc.org
Photochemical Cyclization4,5-Diaryl-substituted 1H-pyrrole-2-carboxylatesIodine, UV irradiationFused indole derivatives (e.g., 1H-dibenzo[e,g]indole)An approach to synthesize polycyclic aromatic indole systems. researchgate.net
1,3-Dipolar CycloadditionIsatin, L-proline, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-oneReflux in ethanolSpiro[indole-3,3'-pyrrolizine] derivativeA multicomponent reaction generating complex spiro-heterocycles via an in situ generated azomethine ylide. mdpi.com
Formal [4+2] Cycloaddition1H-Indoles, β-NitrostyrenesSnCl₂·2H₂O7-Phenylindolo[3,2-a]carbazolesA one-pot, six-step sequence involving indole dimerization and an unprecedented intramolecular cycloaddition. rsc.org
Photochemical C-H Activation1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrileUV (254 nm), Acetonitrile2-Phenyl-1H-indole-3-carbonitrilePhotolysis of a triazole precursor leads to dinitrogen extrusion and cyclization to form the indole ring. unifr.ch

Advanced Spectroscopic and Structural Elucidation of 7 Phenyl 1h Indole Systems

UV-Photoelectron Spectroscopy (UV-PES) for Gas-Phase Ionization Energies and Molecular Orbital Analysis

UV-Photoelectron Spectroscopy (UV-PES) is a powerful technique employed to investigate the electronic structure of molecules in the gas phase by measuring the kinetic energy of electrons emitted upon interaction with ultraviolet (UV) radiation. This method provides direct access to the ionization energies (IEs) of molecules, which can be correlated with the energies of their occupied molecular orbitals (MOs) numberanalytics.comlibretexts.orgucl.ac.uk. For a precise interpretation of UV-PES spectra, a combined experimental and computational approach is often necessary, utilizing techniques such as Density Functional Theory (DFT) calculations nih.govacs.orgacs.org.

While specific UV-PES data for 7-Phenyl-1H-indole itself is not extensively detailed in the provided search results, studies on related indole (B1671886) systems and their isosteres offer valuable insights into the methodology and the type of information obtainable. Research on BN isosteres of indole, for instance, compared gas-phase He I photoelectron spectra with natural indole nih.govacs.orgacs.orgnih.gov. These studies highlight that UV-PES can determine the highest occupied molecular orbital (HOMO) energies and other occupied MOs, providing data on the electronic configuration and bonding within the molecule numberanalytics.comaip.org. The ionization process can be represented by the equation: M + hν → M⁺ + e⁻, where M is the molecule, hν is the UV photon energy, M⁺ is the resulting ion, and e⁻ is the ejected electron numberanalytics.com. The kinetic energy of the ejected electron (eKE) is related to the photon energy and the electron's binding energy (eBE) by the equation: eBE = hν - eKE ucl.ac.uk.

The analysis of UV-PES spectra allows for the assignment of specific ionization bands to particular molecular orbitals, offering a detailed understanding of the electronic landscape of the molecule. For example, studies on indole itself have assigned the first photoelectron band to the HOMO of π symmetry acs.org. By comparing spectra of different indole derivatives or isosteres, researchers can elucidate how structural modifications influence the electronic states and ionization potentials nih.govacs.orgacs.orgnih.gov.

Data Table: Ionization Energies of Indole and BN Isosteres

The following table summarizes the first ionization energies (HOMO energies) determined via UV-PES for natural indole and its BN isosteres, as reported in comparative studies. These values provide a quantitative measure of the energy required to remove an electron from the highest occupied molecular orbital and are indicative of the molecule's electronic stability and reactivity.

Compound NameFirst Ionization Energy (eV)HOMO Energy (eV)
Natural Indole7.9-7.9
External BN Indole I7.9-7.9
Fused BN Indole II8.05-8.05

Note: The data presented here are from studies comparing natural indole with its boron-nitrogen (BN) isosteres, providing a framework for understanding the electronic properties of indole systems through UV-PES.

The application of UV-PES to this compound would similarly involve analyzing the emitted electron kinetic energies to determine its gas-phase ionization potentials. These experimental values, when correlated with computational predictions of its molecular orbital energies and symmetries, would offer a comprehensive understanding of its electronic structure, including the distribution of electron density and the nature of its frontier orbitals. Such detailed electronic structure information is crucial for predicting and understanding the chemical behavior and potential applications of this compound.

Computational Chemistry and Theoretical Modeling of 7 Phenyl 1h Indole

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Stability Assessment

Density Functional Theory (DFT) is a widely adopted quantum mechanical method for investigating the electronic structure and optimizing the molecular geometry of organic compounds, including 7-Phenyl-1H-indole ekb.egdergipark.org.trehu.esacs.orgmdpi.com. DFT calculations enable the determination of the molecule's most stable conformation by optimizing atomic coordinates to find the lowest point on the potential energy surface. The stability of the optimized geometry is typically confirmed through vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum ekb.egmdpi.com.

Beyond structural elucidation, DFT provides critical electronic properties such as partial atomic charges, dipole moments, and polarizabilities, which are fundamental to understanding molecular interactions and reactivity tandfonline.comresearchgate.net. Common computational approaches involve employing hybrid functionals like B3LYP, often in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), which have demonstrated good accuracy for aromatic and heterocyclic systems ekb.egacs.orgmdpi.comresearchgate.net. These calculations are essential for predicting the inherent stability of this compound and its response to various chemical environments.

Table 1: Illustrative DFT-Calculated Electronic Properties for Phenyl-Indole Derivatives

PropertyValue (eV) / (Debye)Reference Study (Example)
HOMO Energy-5.168BIMBP molecule tandfonline.com
LUMO Energy-1.577BIMBP molecule tandfonline.com
HOMO-LUMO Gap3.59BIMBP molecule tandfonline.com
Dipole Moment4.4845BIMBP molecule tandfonline.com
HOMO Energy-5.28222-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org
LUMO Energy-1.27152-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org
HOMO-LUMO Gap4.01062-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org
HOMO-LUMO Gap~4.16Salicylaldehyde derivatives acs.org

Note: The values presented in this table are illustrative and derived from studies on related phenyl-indole or aromatic systems, as direct computational data for this compound was not explicitly detailed in the provided search snippets.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Orbital Interactions

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of this compound malayajournal.orgwuxibiology.comslideshare.netimperial.ac.uklibretexts.orgajchem-a.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions; a smaller gap generally suggests higher reactivity malayajournal.orgwuxibiology.comajchem-a.com. The HOMO represents the molecule's electron-donating capability (nucleophilicity), whereas the LUMO signifies its electron-accepting capacity (electrophilicity) malayajournal.orgwuxibiology.comlibretexts.orgajchem-a.com. The spatial distribution of electron density on these frontier orbitals highlights specific atoms or regions within the molecule that are most likely to participate in chemical interactions, such as electrophilic attack at electron-rich sites or nucleophilic attack at electron-deficient centers tandfonline.commalayajournal.org.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface offers a visual representation of the electrostatic potential distribution across the molecular surface of this compound dergipark.org.trtandfonline.comresearchgate.netmalayajournal.orgajchem-a.comuni-muenchen.de. By mapping electrostatic potential values onto the molecule's van der Waals surface, MEP analysis identifies regions of high electron density (typically depicted in red, indicating negative potential) and regions of low electron density (often shown in blue, indicating positive potential) dergipark.org.trtandfonline.comresearchgate.netmalayajournal.orgajchem-a.comuni-muenchen.de. These electron-rich (nucleophilic) and electron-deficient (electrophilic) sites are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles, respectively, and for understanding potential sites for hydrogen bonding or other non-covalent interactions dergipark.org.trtandfonline.comresearchgate.netmalayajournal.orgajchem-a.comuni-muenchen.de. For indole (B1671886) derivatives, negative potential is often observed on nitrogen atoms or oxygen atoms, while positive potential is typically localized on hydrogen atoms researchgate.net.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of electron delocalization and intermolecular interactions within this compound ekb.egacs.orgwisc.edumdpi.comjuniperpublishers.comwisc.eduresearchgate.net. NBO theory transforms delocalized molecular orbitals into localized, Lewis-like orbitals, offering insights into chemical bonding, hybridization, and charge distribution juniperpublishers.comwisc.edu. Key aspects include the analysis of hyperconjugative interactions, such as the transfer of electron density from lone pairs (LP) to antibonding orbitals (σ* or π*), and the quantification of stabilizing energies (E(2)) associated with these interactions acs.orgmdpi.comjuniperpublishers.comresearchgate.net. These analyses are vital for characterizing the strength and nature of intra- and intermolecular forces, contributing to a deeper understanding of the molecule's electronic structure and its potential for forming complexes or participating in supramolecular assemblies juniperpublishers.comresearchgate.net. For instance, NBO analysis can reveal significant stabilization energies arising from donor-acceptor orbital interactions, such as lone pairs on heteroatoms interacting with antibonding orbitals of adjacent bonds mdpi.comresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited electronic states and predicting the UV-Vis absorption spectra of this compound ekb.egmdpi.comresearchgate.netresearchgate.netrespectprogram.orgresearchgate.netrsc.org. By simulating electronic transitions from the ground state to various excited states, TD-DFT calculations yield characteristic absorption wavelengths (λmax) and oscillator strengths, which quantify the intensity of these transitions mdpi.comresearchgate.netresearchgate.net. Common functional-basis set combinations, such as B3LYP/6-311G(d,p) or CAM-B3LYP/6-311++G(d,p), are frequently employed for such studies on aromatic and heterocyclic systems ekb.egmdpi.comresearchgate.netresearchgate.netresearchgate.net. The computed spectra can be validated against experimental UV-Vis data, providing a robust method for understanding the molecule's photophysical properties and its potential applications in areas like photochemistry or materials science ekb.egmdpi.com.

Table 2: Illustrative TD-DFT Calculated UV-Vis Absorption Properties for Related Aromatic Systems

Transitionλmax (nm)Oscillator Strength (f)Reference Study (Example)
S0 → S1~450-560Varies3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole dyes researchgate.net
S0 → S2~350-400Varies3-(methylthio)-8-phenyl-8H-thieno[2,3-b]indole dyes researchgate.net
S0 → S1~300-350VariesNatural compounds (e.g., resveratrol) mdpi.com

Note: The values presented in this table are illustrative and derived from studies on related phenyl-indole or aromatic systems, as direct computational data for this compound was not explicitly detailed in the provided search snippets.

Mechanistic Insights from Computational Studies of this compound Reactions, Including Transition State Analysis

Computational studies, predominantly employing DFT, are instrumental in elucidating the reaction mechanisms involving this compound ehu.esnih.govmdpi.com. These methods allow for the mapping of potential energy surfaces, identification of reaction intermediates, and, crucially, the location of transition states (TSs) ehu.esnih.govmdpi.com. Transition states represent the highest energy point along a reaction pathway and are characterized by a single imaginary vibrational frequency ehu.esmdpi.com. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, confirms the connectivity between transition states and the corresponding reactants or products mdpi.com. Studies on related indole derivatives have successfully utilized these techniques to understand reaction pathways, regioselectivity, and stereoselectivity, providing valuable mechanistic details that complement experimental observations ehu.esnih.govchinesechemsoc.org. For example, computational studies on similar systems have identified rate-limiting steps and quantified activation barriers for key transformations nih.gov.

Theoretical Prediction of Spectroscopic Parameters via Computational Methods

The theoretical prediction of spectroscopic parameters for organic molecules, including indole derivatives, is a crucial aspect of computational chemistry, aiding in the characterization and understanding of their electronic and structural properties. While specific published computational spectroscopic data for this compound were not found in the reviewed literature, extensive research on related indole compounds provides insight into the methodologies and expected outcomes for such predictions.

Computational studies typically employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict various spectroscopic parameters. These methods allow for the simulation of molecular structures, vibrational frequencies (Infrared spectroscopy), electronic transitions (UV-Visible spectroscopy), and magnetic resonance properties (Nuclear Magnetic Resonance spectroscopy).

Computational Methodologies for Spectroscopic Prediction

For indole derivatives, common computational approaches involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP or M06-2X and basis sets such as 6-311G(d,p) or def2-SVP, is widely used to predict ¹H and ¹³C NMR chemical shifts nsf.govmdpi.comnih.gov. These calculations aim to reproduce experimental spectra and aid in structural elucidation.

Infrared (IR) Spectroscopy: DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31++G(d,p), are employed to predict vibrational frequencies. Assignments of these frequencies are often made by calculating the Potential Energy Distribution (PED) nsf.govnih.govopenaccesspub.orgresearchgate.net. These predicted IR spectra help in identifying functional groups and confirming molecular structures.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations, often with functionals such as B3LYP or CAM-B3LYP and basis sets like 6-31G(d,p) or 6-311G(d,p), are used to determine electronic transitions, excitation energies, oscillator strengths, and absorption maxima (λmax) nsf.govacs.orgresearchgate.netajchem-a.com. These simulations help in understanding the electronic structure and predicting the optical properties of molecules.

Other related computational investigations for indole derivatives include the calculation of frontier molecular orbitals (HOMO-LUMO gap), molecular electrostatic potential (MEP) maps, and dipole moments, which provide further insights into electronic properties and reactivity nsf.govopenaccesspub.orgresearchgate.net.

While these methodologies are well-established for predicting the spectroscopic signatures of indole-based compounds, specific published computational data for this compound, such as predicted NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima, were not identified within the scope of this review.

Synthetic Applications and Advanced Derivative Research of 7 Phenyl 1h Indole

Design and Synthesis of Architecturally Complex 7-Phenyl-1H-Indole-Based Polycycles

The strategic functionalization of this compound has enabled the creation of intricate polycyclic frameworks with potential applications in various fields of chemistry.

Preparation of Pyrrolo[3,2,1-de]phenanthridine Derivatives from 7-Phenylindoles

A notable synthetic achievement is the one-pot synthesis of pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles. rsc.orgrsc.org This transformation is accomplished through a tandem sequence involving a rhodium-catalyzed C-H olefination followed by an aza-Michael addition. rsc.orgrsc.org The use of a [Cp*RhCl2]2/AgOAc/Me4NOAc catalytic system has proven effective for this process. rsc.orgrsc.org This method demonstrates good tolerance for a range of functional groups, allowing for the synthesis of a variety of pyrrolo[3,2,1-de]phenanthridine derivatives in good to excellent yields. rsc.orgrsc.org

In a related approach, the rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with alkenes, using molecular oxygen from the air as the sole oxidant, also yields pyrrolo[3,2,1-de]phenanthridine derivatives. nih.gov This reaction is facilitated by the presence of a quaternary ammonium (B1175870) salt, with Me4NOAc being a key component for the C-H olefination/aza-Michael reaction sequence. nih.gov This method exhibits good chemoselectivity, with only one ortho-C-H bond of the phenyl ring being cleaved. nih.gov The reaction tolerates various substituents on both the 7-phenylindole and the acrylate (B77674) coupling partner, including chloro, ketone, cyano, and nitro groups. nih.gov

Reactant 1Reactant 2Catalyst SystemProductYieldReference
This compoundEthyl acrylate[CpRhCl2]2/AgOAc/Me4NOAcEthyl 2-(7H-pyrrolo[3,2,1-de]phenanthridin-7-yl)acetate74% nih.gov
7-(4-Chlorophenyl)-1H-indoleEthyl acrylate[CpRhCl2]2/AgOAc/Me4NOAcEthyl 2-(9-chloro-7H-pyrrolo[3,2,1-de]phenanthridin-7-yl)acetate71% nih.gov
7-(Naphthalen-2-yl)-1H-indoleEthyl acrylate[CpRhCl2]2/AgOAc/Me4NOAcEthyl 2-(7H-benzo[j]pyrrolo[3,2,1-de]phenanthridin-7-yl)acetate65% nih.gov
This compoundButyl acrylate[CpRhCl2]2/AgOAc/Me4NOAcButyl 2-(7H-pyrrolo[3,2,1-de]phenanthridin-7-yl)acetate72% nih.gov

Access to Isoindolo[2,1-a]indoles and Indolo[2,1-a]isoquinolines via Annulation Reactions

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. Rhodium-catalyzed oxidative annulation reactions provide a direct route to valuable polycyclic structures. Specifically, the reaction of 2- or 7-phenyl-1H-indoles with alkenes or alkynes can be directed to form 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.gov These reactions can be carried out using air as the oxidant, highlighting a move towards more sustainable chemical processes. nih.gov

The synthesis of indolo[2,1-a]isoquinolines can also be achieved through a triazene-directed C-H annulation cascade. nih.govpkusz.edu.cn This method allows for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogs in a single step from readily available starting materials. nih.govpkusz.edu.cn Another efficient protocol utilizes calcium carbide as an acetylene (B1199291) source in a copper-catalyzed Sonogashira cross-coupling/nucleophilic addition tandem reaction with 2-(2-bromophenyl)-1H-indoles. tandfonline.com

Starting MaterialReagentCatalystProductKey FeatureReference
2- or 7-Phenyl-1H-indolesAlkenes/AlkynesRhodium catalyst6H-Isoindolo[2,1-a]indoles / Indolo[2,1-a]isoquinolinesUse of air as oxidant nih.gov
Triazene-substituted anilinesAlkynesRhodium catalystPolysubstituted indolo[2,1-a]isoquinolinesOne-step cascade reaction nih.govpkusz.edu.cn
2-(2-Bromophenyl)-1H-indolesCalcium carbideCopper catalystIndolo[2,1-a]isoquinolinesUse of solid acetylene source tandfonline.com

Formation of Azepino[3,2,1-hi]indoles through C-H/N-H Annulation

The construction of seven-membered rings fused to the indole (B1671886) core represents a significant synthetic challenge. A one-pot rhodium-catalyzed regioselective C-H activation/DBU-catalyzed intramolecular amidation of 7-arylindoles with diazomalonates provides a direct pathway to azepino[3,2,1-hi]indoles. researchgate.netacs.org This method is characterized by its tolerance of a wide array of functional groups, including electron-donating and electron-withdrawing groups on the arylindole, affording the desired products in good to excellent yields. acs.org

An alternative and scalable approach involves a rhodaelectro-catalyzed [5 + 2] N-H/C-H oxidative annulation of 7-arylindoles with alkynes. chinesechemsoc.org This electrochemical method uses electricity as the sole oxidant, offering a green and efficient synthesis of highly functionalized seven-membered azepino[3,2,1-hi]indoles. chinesechemsoc.org The reaction can be performed in an undivided cell and has been successfully scaled up to the gram scale using flow electrocatalysis. chinesechemsoc.org

ReactantsCatalyst/ConditionsProductYieldReference
7-Arylindoles, Diazomalonates[Cp*RhCl2]2, AgOAc, DBUAzepino[3,2,1-hi]indolesGood to excellent acs.org
7-Arylindoles, AlkynesRhodaelectro-catalysisAzepino[3,2,1-hi]indolesGood to excellent chinesechemsoc.org

Development of Substituted this compound Derivatives for Applications in Materials Science (Excluding Biological)

Indole derivatives, including those based on the this compound framework, are being investigated for their potential in materials science due to their unique electronic and optical properties. smolecule.comontosight.ai The extended π-conjugated system of these molecules makes them attractive candidates for applications in organic electronics and optoelectronic devices. smolecule.comontosight.ai Research is ongoing to explore how the introduction of various substituents on the indole and phenyl rings can modulate these properties for specific applications. For instance, compounds with tailored optical properties could find use in the development of novel optoelectronic devices. ontosight.ai The flat, electron-rich polyaromatic skeleton of fused indole systems like indolo[2,1-a]isoquinolines also makes them interesting for applications as solid-state fluorescent materials and organic semiconductors. pkusz.edu.cn

Strategies for Diversity-Oriented Synthesis of this compound Libraries for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore new areas of chemical space. cam.ac.ukscispace.com The goal of DOS is to generate libraries of compounds with a wide range of molecular architectures, rather than focusing on a single target. cam.ac.ukcam.ac.uk This approach is particularly valuable for the discovery of novel molecules with interesting properties.

The this compound core is an excellent starting point for DOS due to the multiple reaction sites it offers for diversification. By employing branching reaction pathways, a single this compound precursor can be transformed into a variety of complex and diverse scaffolds. scispace.com For example, the NH-indole can act as an intrinsic directing group for C-H functionalization, enabling the introduction of various substituents at specific positions. sci-hub.se These functionalized intermediates can then undergo a range of complexity-generating reactions to produce a library of structurally distinct molecules. cam.ac.uk The application of DOS to the this compound scaffold holds the promise of uncovering new compounds with unique properties for a wide range of applications.

Catalysis and Ligand Design with 7 Phenyl 1h Indole Scaffolds

Investigation of 7-Phenyl-1H-Indole Derivatives as Ligands in Transition Metal Catalysis (Excluding Biological Catalysis)

The indole (B1671886) core, particularly substituted indoles, has been extensively studied for its potential as a ligand in transition metal catalysis. The this compound scaffold offers specific coordination possibilities due to the presence of the phenyl group at the C7 position, which can influence the electronic and steric environment around a coordinated metal center. While direct studies focusing solely on this compound as a ligand are not extensively detailed in the provided search results, related indole derivatives and phenyl-containing ligands have shown promise.

For instance, phosphine (B1218219) ligands incorporating indole moieties, such as CM-phos, have been developed and proven effective in palladium-catalyzed cross-coupling reactions, including C-C and C-N bond formations orgsyn.org. These ligands, by virtue of their indole backbone, can offer unique electronic and steric properties. Similarly, research into copper-catalyzed N-arylation reactions has utilized various ligands, and while specific this compound-based ligands are not explicitly mentioned, the broader class of N-heterocyclic carbene (NHC) ligands has shown significant utility with copper catalysts . The coordination of indole derivatives with transition metal ions, including palladium and copper, has been reported, with these compounds acting as ligands to form metal complexes with potential catalytic applications mdpi.com.

Studies involving palladium-catalyzed reactions have shown that ligands play a crucial role in achieving high activity and selectivity. For example, YPhos ligands, which are ylide-substituted phosphines, have demonstrated excellent efficiency in palladium-catalyzed coupling reactions, facilitating the coupling of aryl halides and enabling milder reaction conditions umicore.com. Although not directly this compound derivatives, these examples highlight the general importance of tailored ligand design incorporating aromatic and heterocyclic frameworks for transition metal catalysis.

Development of Novel Catalytic Systems Employing this compound Scaffolds

The this compound scaffold has been utilized as a core component in the development of novel catalytic systems, particularly in reactions involving C-H functionalization and annulation. Rhodium-catalyzed C7-selective functionalization of indoles, including arylation and olefination, has been reported, where 7-phenylindole frameworks can be constructed through Suzuki-Miyaura coupling followed by rhodium catalysis researchgate.net. This highlights the utility of the this compound structure in facilitating complex transformations.

Furthermore, novel catalytic systems have been developed for the oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes using molecular oxygen as the oxidant, often facilitated by quaternary ammonium (B1175870) salts nih.gov. In these systems, 7-phenyl-1H-indoles serve as substrates that undergo C-H functionalization, leading to the formation of fused heterocyclic structures. The reaction scope has been investigated with various substituted 7-phenyl-1H-indoles, demonstrating good to excellent yields, indicating the robustness of the scaffold in these catalytic processes nih.gov.

Palladium catalysis has also been employed in the development of new indole synthesis methodologies. For instance, palladium-catalyzed annulation of diarylamines with olefins has been reported for the synthesis of substituted indoles, involving ortho-palladation and olefin coordination sequences researchgate.net. While not specifically detailing this compound, these advancements in indole synthesis using palladium catalysis underscore the potential for developing systems that could incorporate or utilize this specific scaffold.

Asymmetric Catalysis for Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective synthetic routes to chiral indole derivatives, including those related to the this compound structure, is a significant area of research. While direct asymmetric synthesis of chiral this compound itself is not extensively detailed in the provided snippets, related asymmetric transformations of indole derivatives have been reported.

Transition metal-catalyzed asymmetric hydrogenation (AH) of unprotected indoles has been a focus, with success in synthesizing chiral indoline (B122111) derivatives from aryl-substituted indoles chinesechemsoc.org. Although the specific 7-phenyl substitution was not highlighted in the successful scope for AH, the methodology demonstrates the potential to create chiral centers within the indole framework. For example, iridium-catalyzed AH using chiral bisphosphine-thiourea ligands has achieved high yields and excellent enantioselectivities for a range of 2-aryl-substituted indoles chinesechemsoc.org.

Organocatalytic asymmetric synthesis has also emerged as a powerful tool for creating chiral indole-based heterocycles. Chiral phosphoric acid catalysis has been employed in tandem reactions for the synthesis of indole-based chiral heterocycles, achieving high yields and excellent enantioselectivities bohrium.comacs.orgresearchgate.net. These methods often involve substrates with pre-existing indole moieties or construct the indole ring system enantioselectively. For instance, asymmetric [3+2] cyclization reactions involving indole derivatives have yielded chiral pyrrolo[1,2-a]indole scaffolds with up to 99% ee bohrium.com.

Additionally, studies on the asymmetric synthesis of tryptophan derivatives have utilized indole substrates, including 2-phenylindole, in tandem Friedel-Crafts conjugate addition/asymmetric protonation reactions, achieving high enantiomeric excesses nih.govcaltech.edu. These reactions demonstrate the feasibility of introducing chirality into molecules containing the phenylindole core, paving the way for the synthesis of enantiomerically enriched this compound analogues if suitable substrates and catalysts are employed.

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